molecular formula C26H32N8O5S B1200477 Poteseptyl CAS No. 54242-79-4

Poteseptyl

Cat. No.: B1200477
CAS No.: 54242-79-4
M. Wt: 568.7 g/mol
InChI Key: AKGUWOMZIXATDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Poteseptyl is a chemical mixture composed of Sulfadimidine (4-amino-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide) and Trimethoprim (5-[(3,4,5-trimethoxyphenyl)methyl]-2,4-pyrimidinediamine) , designed for research applications . This combination is recognized for its synergistic antibacterial effect, primarily targeting bacterial folate synthesis. Sulfadimidine, a sulfonamide, acts as a competitive antagonist of para-aminobenzoic acid (PABA), inhibiting the enzyme dihydropteroate synthase. Trimethoprim, a diaminopyrimidine, sequentially inhibits dihydrofolate reductase. This dual blockade of two consecutive steps in the tetrahydrofolic acid biosynthesis pathway results in a potent bactericidal effect, making it a valuable tool for studying bacterial growth and resistance mechanisms . The molecular formula of the mixture is C₁₄H₁₈N₄O₃·C₁₂H₁₄N₄O₂S, with a molecular weight of 568.7 g/mol . Researchers utilize this compound, also known as Co-trimadine, in in vitro studies to investigate gram-negative and gram-positive bacterial responses, particularly in models studying enteric pathogens . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

54242-79-4

Molecular Formula

C26H32N8O5S

Molecular Weight

568.7 g/mol

IUPAC Name

4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide;5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C14H18N4O3.C12H14N4O2S/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15;1-8-7-9(2)15-12(14-8)16-19(17,18)11-5-3-10(13)4-6-11/h5-7H,4H2,1-3H3,(H4,15,16,17,18);3-7H,13H2,1-2H3,(H,14,15,16)

InChI Key

AKGUWOMZIXATDO-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C.COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C.COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N

Other CAS No.

54242-79-4

Synonyms

Co-trimadine
Potesept
Poteseptyl
superseptyl (sulfamethazine) - trimethoprim
superseptyl (sulfamethazine), trimethoprim drug combination

Origin of Product

United States

Synthetic Pathways and Methodological Advancements for Poteseptyl

Retrosynthetic Analysis and Strategic Disconnections of the Poteseptyl Core Components

Trimethoprim (B1683648) (TMP)

Trimethoprim (5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine) is a diaminopyrimidine derivative. Its retrosynthetic analysis typically targets the pyrimidine (B1678525) ring and the trimethoxyphenylmethyl side chain. A key disconnection often involves a Michael addition or a cyclocondensation reaction to form the pyrimidine core. The trimethoxyphenyl moiety is usually introduced as a pre-formed aromatic aldehyde or derivative.

Strategic Disconnections for Trimethoprim:

Pyrimidine Ring Formation: The 2,4-diaminopyrimidine (B92962) structure can be formed from a β-alkoxyacrylonitrile or similar three-carbon unit reacting with guanidine (B92328) or a related nitrogen source.

C-C Bond Formation: The methylene (B1212753) bridge connecting the pyrimidine and trimethoxyphenyl rings is a crucial bond, often formed via a Mannich-type reaction or reductive amination, or by condensation of a pyrimidine precursor with a trimethoxybenzaldehyde derivative.

Sulfamethazine (B1682506) (SMZ)

Sulfamethazine (4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide) is a sulfonamide antibiotic. Its structure features a sulfonyl group linking an aminobenzene moiety to a substituted pyrimidine ring. Retrosynthetically, the key bond is the sulfonamide linkage.

Strategic Disconnections for Sulfamethazine:

Sulfonamide Bond Formation: The S-N bond of the sulfonamide is typically formed by the reaction of a sulfonyl chloride (e.g., 4-acetamidobenzenesulfonyl chloride) with an amine (e.g., 2-amino-4,6-dimethylpyrimidine).

Pyrimidine Ring Formation: The 2-amino-4,6-dimethylpyrimidine (B23340) precursor is often synthesized from a β-diketone (like acetylacetone) and guanidine.

Classical and Contemporary Approaches to this compound Chemical Synthesis

The synthesis of Trimethoprim and Sulfamethazine has evolved from classical multi-step routes to more contemporary, efficient, and environmentally conscious methods.

Multi-step Linear and Convergent Synthesis of this compound Components

Trimethoprim Synthesis: Classical synthesis of Trimethoprim often involves a multi-step linear approach. A common route begins with 3,4,5-trimethoxybenzaldehyde (B134019), which undergoes condensation with a β-alkoxypropionitrile (e.g., 3-methoxypropionitrile) in the presence of an acid to form an α-(3,4,5-trimethoxybenzylidene)-β-alkoxypropionitrile intermediate. This intermediate then reacts with guanidine in a cyclocondensation reaction to form the 2,4-diaminopyrimidine ring of Trimethoprim. Another established route involves the condensation of 3,4,5-trimethoxybenzaldehyde with a malononitrile (B47326) derivative, followed by reduction and cyclization with guanidine.

Table 1: Key Intermediates and Reagents in Classical Trimethoprim Synthesis

StepReactant 1Reactant 2Intermediate/ProductReaction Type
13,4,5-Trimethoxybenzaldehyde3-Methoxypropionitrileα-(3,4,5-trimethoxybenzylidene)-β-methoxypropionitrileCondensation
2Intermediate (from Step 1)GuanidineTrimethoprimCyclocondensation

Sulfamethazine Synthesis: The synthesis of Sulfamethazine typically proceeds via a convergent route. The two main fragments, 4-aminobenzenesulfonyl chloride (or its acetylated derivative) and 2-amino-4,6-dimethylpyrimidine, are synthesized separately and then coupled. The 2-amino-4,6-dimethylpyrimidine is commonly prepared by the reaction of acetylacetone (B45752) with guanidine nitrate (B79036) in the presence of a base. 4-aminobenzenesulfonyl chloride is usually derived from aniline (B41778) through chlorosulfonation and subsequent protection/deprotection steps of the amino group. The final step involves the reaction of 4-acetamidobenzenesulfonyl chloride with 2-amino-4,6-dimethylpyrimidine, followed by hydrolysis of the acetyl protecting group to yield Sulfamethazine.

Table 2: Key Intermediates and Reagents in Classical Sulfamethazine Synthesis

StepReactant 1Reactant 2Intermediate/ProductReaction Type
1AcetylacetoneGuanidine nitrate2-Amino-4,6-dimethylpyrimidineCyclocondensation
24-Acetamidobenzenesulfonyl chloride2-Amino-4,6-dimethylpyrimidineN-(4,6-dimethylpyrimidin-2-yl)-4-acetamidobenzenesulfonamideSulfonamide formation
3Intermediate (from Step 2)Acid/BaseSulfamethazineHydrolysis

Stereoselective and Asymmetric Synthesis of this compound Enantiomers

Neither Trimethoprim nor Sulfamethazine possess inherent chiral centers in their commonly synthesized forms. Therefore, discussions of stereoselective or asymmetric synthesis of their enantiomers are not applicable to these specific compounds. They are achiral molecules.

Green Chemistry Principles and Sustainable this compound Synthesis

The application of green chemistry principles in the synthesis of Trimethoprim and Sulfamethazine aims to reduce environmental impact and improve process efficiency. This includes minimizing waste, using less hazardous solvents and reagents, and optimizing energy consumption.

Green Chemistry Approaches:

Solvent Replacement: Shifting from traditional organic solvents to more environmentally benign alternatives like water, supercritical CO2, or ionic liquids. For example, aqueous-based cyclocondensation reactions for pyrimidine ring formation can reduce solvent waste.

Catalyst Development: Utilizing more efficient and recyclable catalysts (e.g., heterogeneous catalysts, organocatalysts) to reduce catalyst loading and simplify purification.

Atom Economy: Designing synthetic routes with high atom economy, where most atoms of the starting materials are incorporated into the final product, thereby minimizing by-products.

Process Intensification: Implementing techniques like microwave-assisted synthesis or sonochemistry to accelerate reactions, reduce reaction times, and lower energy requirements. For instance, microwave irradiation has been explored for the cyclization steps in pyrimidine synthesis.

Catalytic Strategies in this compound Formation

Catalysis plays a significant role in enhancing the efficiency and selectivity of various steps in the synthesis of Trimethoprim and Sulfamethazine components.

Catalytic Strategies for Trimethoprim:

Acid Catalysis: Lewis acids or Brønsted acids are often employed in the condensation reactions involving 3,4,5-trimethoxybenzaldehyde and in the cyclocondensation steps to form the pyrimidine ring. Solid acid catalysts could offer advantages in terms of recyclability and ease of separation.

Base Catalysis: Strong bases are used in the cyclization reaction with guanidine to deprotonate the guanidine and facilitate nucleophilic attack.

Hydrogenation Catalysis: If a nitro group or an imine intermediate is formed that requires reduction, noble metal catalysts (e.g., Pd/C, PtO2) are typically used for hydrogenation reactions.

Catalytic Strategies for Sulfamethazine:

Base Catalysis: The formation of the sulfonamide bond between sulfonyl chloride and the amino pyrimidine often requires a base (e.g., pyridine, triethylamine) to scavenge HCl generated during the reaction.

Metal-Organic Frameworks (MOFs) or Zeolites: Research into heterogeneous catalysts like MOFs or zeolites could potentially offer more selective and sustainable alternatives for certain condensation or cyclization steps in the pyrimidine precursor synthesis.

Flow Chemistry and Automated Synthesis Techniques for this compound Components

Flow chemistry and automated synthesis offer significant advantages in terms of safety, reproducibility, scalability, and efficiency for the production of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Applications in Trimethoprim and Sulfamethazine Synthesis:

Improved Heat and Mass Transfer: Flow reactors provide excellent control over reaction parameters, allowing for rapid mixing and efficient heat dissipation, which is crucial for exothermic reactions or those requiring precise temperature control. This can lead to higher yields and purities.

Enhanced Safety: Hazardous reactions or those involving toxic reagents can be performed more safely in continuous flow systems due to smaller reaction volumes and contained environments.

Automation and Optimization: Automated platforms can be used for reaction optimization, screening different reaction conditions (temperature, residence time, reagent ratios) in a high-throughput manner, leading to faster process development.

Scalability: Flow chemistry allows for seamless scaling from laboratory to industrial production by simply running the system for longer periods or increasing the channel size, without the need for re-optimization of batch parameters.

Table 3: Potential Benefits of Flow Chemistry in API Synthesis

FeatureDescription
Safety Reduced reaction volumes, better control of exotherms, contained environment.
Efficiency Faster reaction times, improved heat/mass transfer, higher yields.
Reproducibility Precise control of reaction parameters leads to consistent product quality.
Scalability Linear scale-up from lab to production by adjusting flow rates/time.
Waste Reduction Minimized purification steps, potential for in-line work-up.

Total Synthesis of this compound-Related Structural Motifs

The "this compound-related structural motifs" are fundamentally the individual chemical compounds, Trimethoprim and Sulfamethazine, that form the combination drug. The total synthesis of these motifs involves distinct chemical pathways, each optimized for efficiency, yield, and purity.

For Sulfamethazine , the synthesis centers on the formation of the sulfonamide bond and the pyrimidine ring. Methodological advancements have focused on improving the purity and yield of the final product. The buffered reaction conditions utilizing sulfaguanidine (B1682504) and 2,4-pentanedione represent a notable improvement, demonstrating how careful control of reaction parameters can lead to superior outcomes in pharmaceutical synthesis. The ability to achieve high purity (over 99%) is critical for pharmaceutical applications. iarc.frgoogle.com

In essence, the "total synthesis" of these motifs involves the controlled assembly of precursor molecules through a series of well-defined chemical reactions, each step contributing to the formation of the complex molecular structures of Trimethoprim and Sulfamethazine. The ongoing research in their synthetic pathways aims to discover even more efficient, environmentally friendly, and economically viable routes.

Based on a thorough review of chemical databases and scientific literature, the term "this compound" does not correspond to a recognized chemical compound. It may be a trade name, a brand name for a product mixture, or a term not in standard chemical nomenclature. Searches for "this compound" did not yield a specific chemical structure or composition that would allow for the generation of the requested scientific article on its advanced spectroscopic and structural characterization.

One search result indicated a product named "Septyl," which is a mixture of p-tert-Pentylphenol and 2-Phenylphenol. However, the user's request explicitly asks for an article focusing solely on a single chemical compound, "this compound," with a detailed analysis of its specific spectroscopic properties.

Given that the subject of the requested article—a single chemical compound named "this compound"—cannot be identified, it is not possible to provide the detailed, scientifically accurate spectroscopic and structural analysis as outlined in the user's instructions. An analysis of a mixture would not align with the specific requirements for data on a single compound, including its specific fragmentation pathways, NMR spectral data, and polymorphic forms.

Therefore, the requested article cannot be generated.

Advanced Spectroscopic and Structural Characterization of Poteseptyl

Electronic Absorption and Fluorescence Spectroscopy of Sulfadimidine and Trimethoprim (B1683648)

Electronic absorption spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, is a fundamental technique for the characterization of molecules containing chromophores. Both Sulfadimidine and Trimethoprim possess aromatic rings and functional groups that give rise to distinct electronic transitions, which can be probed using UV-Vis spectrophotometry.

The UV absorption spectra of Sulfadimidine and Trimethoprim are known to overlap, which can present challenges for their simultaneous analysis in combined formulations. sid.ir The position of the absorption maxima for Sulfadimidine is dependent on the pH of the medium, a characteristic feature of sulfonamides due to the presence of acidic and basic functional groups. herts.ac.uk In acidic conditions, Sulfadimidine typically exhibits two absorption maxima, while in neutral and basic conditions, the spectral features change. herts.ac.uk Trimethoprim, in a methanolic solution, shows a clear absorption maximum at approximately 285 nm. neliti.com Derivative spectrophotometry is a technique that has been employed to resolve the overlapping spectral bands of these compounds in mixtures, allowing for their simultaneous quantification.

CompoundSolvent/ConditionAbsorption Maxima (λmax, nm)Reference
SulfadimidineAcidic241 and 297 herts.ac.uk
SulfadimidineNeutral241 herts.ac.uk
SulfadimidineBasic243 and 257 herts.ac.uk
TrimethoprimMethanol285 neliti.com

Fluorescence spectroscopy, which measures the emission of light from a molecule after it has absorbed light, can offer higher sensitivity and selectivity than absorption spectroscopy. However, the native fluorescence of Sulfadimidine and Trimethoprim is generally weak. For analytical purposes, derivatization with a fluorogenic reagent is often employed to enhance their fluorescence signals. For instance, sulfonamides can be derivatized with reagents like fluorescamine (B152294) to produce highly fluorescent products, allowing for their detection at low concentrations. nih.gov Studies on the combination of sulfamethoxazole (B1682508) and trimethoprim have utilized excitation-emission matrix fluorescence to simultaneously determine both compounds, indicating that under specific conditions, their fluorescent properties can be analytically useful. rsc.org

X-ray Diffraction (XRD) and Crystallography for Crystalline Structure Determination

X-ray diffraction (XRD) is an indispensable tool for the solid-state characterization of crystalline pharmaceutical compounds. It provides detailed information about the three-dimensional arrangement of atoms and molecules in a crystal lattice. Both Sulfadimidine and Trimethoprim are crystalline solids, and their crystal structures have been extensively studied.

Trimethoprim is known to exhibit polymorphism, meaning it can exist in multiple crystalline forms with different physical properties. acs.org At least four polymorphic forms (Forms 1-4) and a hemihydrate have been identified and characterized. acs.org The different polymorphs arise from variations in the hydrogen bonding patterns between the molecules in the crystal lattice. acs.org

When Sulfadimidine and Trimethoprim are crystallized together from a solution, they can form a co-crystal. researchgate.net A co-crystal is a crystalline structure composed of two or more different molecules in the same crystal lattice, held together by non-covalent interactions, primarily hydrogen bonds. The formation of a Sulfadimidine-Trimethoprim co-crystal results in a new crystalline phase with unique physicochemical properties, including a distinct powder X-ray diffraction (PXRD) pattern. This is also observed in the well-studied co-crystal of sulfamethoxazole and trimethoprim, which shows characteristic diffraction peaks that are different from the individual components. researchgate.netjapsonline.com

The crystallographic data for the individual components and a representative co-crystal are summarized in the table below.

Compound/SystemCrystal SystemSpace GroupUnit Cell ParametersReference
Trimethoprim (Form 1)TriclinicP-1a=10.5085 Å, b=10.5417 Å, c=8.0587 Å, α=101.23°, β=112.18°, γ=112.63° nih.gov
Sulfamethoxazole-Trimethoprim Co-crystalNot specifiedNot specifiedCharacteristic PXRD peaks at 2θ: 7.32°, 11.5°, 16.90°, 19.15°, 24° researchgate.net

Chiroptical Spectroscopies (e.g., Circular Dichroism) for Stereochemistry

Chiroptical spectroscopy techniques, such as circular dichroism (CD), are used to study chiral molecules—molecules that are non-superimposable on their mirror images. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. youtube.com

An examination of the molecular structures of Sulfadimidine and Trimethoprim reveals that neither molecule contains a stereocenter, and therefore, they are achiral. As a result, solutions of pure Sulfadimidine or Trimethoprim will not exhibit a circular dichroism spectrum.

However, CD spectroscopy can still be a valuable tool for studying the interactions of these achiral drug molecules with chiral environments, a field of study known as induced circular dichroism. For example, when a sulfonamide binds to a protein, such as human or bovine serum albumin, it can adopt a specific conformation within the chiral binding site of the protein. nih.gov This interaction can induce a CD signal for the drug molecule, providing valuable information about the binding process, the conformation of the drug in the bound state, and the nature of the binding site. nih.gov Therefore, while Sulfadimidine and Trimethoprim are not inherently chiral, chiroptical techniques can be employed to investigate their behavior in biological systems.

Chemical Reactivity and Mechanistic Investigations of Poteseptyl

Elucidation of Reaction Mechanisms Involving Poteseptyl

The elucidation of reaction mechanisms for Sulfamethazine (B1682506) and Trimethoprim (B1683648) typically involves identifying transformation products and reactive intermediates using advanced analytical techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS). Computational chemistry, including density functional theory (DFT) calculations, also plays a significant role in predicting reaction pathways and confirming experimental observations. mdpi.comnih.gov

For Sulfamethazine (SMZ) , common degradation mechanisms involve:

Hydroxylation: Addition of hydroxyl radicals (HO•) to the aromatic ring, leading to hydroxylated products. mdpi.comacs.org

Sulfonamide Bond Cleavage: Scission of the S-N bond, which is a characteristic degradation pathway for sulfonamides. mdpi.com

SO₂ Extrusion: The loss of sulfur dioxide (SO₂) from the sulfonamide moiety, forming new molecular species. rsc.org

Nitrosation and Nitrification: Reactions involving active free radicals can lead to nitrated products, particularly at the aniline (B41778) moiety. researchgate.netnih.gov

For Trimethoprim (TMP) , key mechanistic insights include:

Hydroxyl Radical Attack: Hydroxyl radicals (HO•) are primary reactive species, typically attacking the 1,2,3-trimethoxybenzene (B147658) (TMBz) moiety via addition reactions. nih.govmdpi.comnih.govnih.gov

Singlet Oxygen (¹O₂) Attack: Singlet oxygen primarily targets the 2,4-diaminopyrimidine (B92962) (DAP) moiety of TMP. nih.gov

Oxidative Demethylation: TMP undergoes oxidative metabolism, leading to demethylated products (e.g., 3'- and 4'-demethylated metabolites) and N-oxide metabolites. drugbank.com

Hydrolysis: Both thermally and photochemically catalyzed hydrolysis can occur, leading to various degradation products. nih.gov

Kinetics and Thermodynamics of this compound Chemical Transformations

The degradation of both Sulfamethazine and Trimethoprim often follows pseudo-first-order kinetics under various experimental conditions, although pseudo-second-order kinetics have also been observed, particularly for SMZ at higher initial concentrations. mdpi.comrsc.orgcjcatal.comafricaresearchconnects.comtandfonline.comnih.govresearchgate.netresearchgate.netroyalsocietypublishing.org

Sulfamethazine (SMZ) Kinetics: The rate of SMZ degradation is significantly influenced by factors such as pH, initial concentration, and the presence of photocatalysts or oxidants. For instance, in photocatalytic degradation using decatungstate anions, an optimal pH range of 5–6 showed maximum efficiency, with a rate constant around 8 × 10⁻³ min⁻¹. mdpi.com Increasing SMZ concentration generally decreases the degradation rate. mdpi.com The activation energy for SMZ degradation in the presence of Fe/PDI photocatalyst has been determined as 11.3 kJ/mol. bohrium.com

Trimethoprim (TMP) Kinetics: TMP degradation also follows pseudo-first-order kinetics in many advanced oxidation processes. tandfonline.comnih.govresearchgate.net The rate constant (k') for TMP removal increases with higher chlorine doses, lower TMP concentrations, and low pH in UV/chlorine processes. tandfonline.com Bimolecular reaction rate constants for TMP with reactive species have been quantified:

Hydroxyl radical (HO•): 8.66 × 10⁹ M⁻¹s⁻¹ nih.gov, 6.21 × 10⁸ M⁻¹s⁻¹ (for initial reaction) nih.gov

Singlet oxygen (¹O₂): (3.2 ± 0.2) × 10⁶ M⁻¹s⁻¹ nih.gov

Sulfate radical (SO₄•⁻): 3.88 × 10⁹ M⁻¹s⁻¹ nih.govresearchgate.net

Hydrated electron (e⁻aq): (13.6 ± 0.01) × 10⁹ M⁻¹s⁻¹ nih.gov

Illustrative Kinetic Data for Degradation of SMZ and TMP

Compound Degradation Process pH Rate Constant (k) (min⁻¹) Half-life (t₁/₂) (min) Dominant Species Reference
SMZ Photocatalysis (W₁₀O₃₂⁴⁻) 7 24 × 10⁻³ (at 10⁻⁵ mol/L) 30 HO• mdpi.com
SMZ Photocatalysis (ZnO) - 2.58 × 10⁻² (photolysis) - - nih.gov
TMP UV/Chlorine Low 1.1149 (at 25 µM TMP) - HO•, ClO• tandfonline.com

Note: The rate constants and half-lives are illustrative and depend heavily on specific experimental conditions (e.g., catalyst type, concentration, light intensity, presence of other matrix components).

Electrophilic and Nucleophilic Reactions of this compound

The chemical structures of Sulfamethazine and Trimethoprim contain various functional groups that can participate in electrophilic and nucleophilic reactions.

Sulfamethazine (SMZ): As a sulfonamide, SMZ possesses an aniline moiety (-NH₂) and a sulfonamide group (-SO₂NH-). The amino group on the benzene (B151609) ring can act as a nucleophile, while the pyrimidine (B1678525) ring and the benzene ring are susceptible to electrophilic attack (e.g., hydroxylation by electrophilic hydroxyl radicals). mdpi.comacs.orgnih.gov The sulfonamide nitrogen can also deprotonate, influencing its reactivity.

Trimethoprim (TMP): TMP contains a pyrimidine ring with amino groups and a trimethoxybenzyl moiety. The nitrogen atoms in the pyrimidine ring and the amino groups are potential nucleophilic sites, capable of donating electron pairs. mdpi.comekb.egscispace.com The electron-rich trimethoxybenzene ring is susceptible to electrophilic attack, particularly by radicals like hydroxyl radicals. nih.gov

While direct electrophilic or nucleophilic reactions in the context of synthesis are less frequently discussed in environmental degradation studies, the observed degradation pathways (e.g., hydroxylation, nitration) are fundamentally electrophilic attacks by reactive species on electron-rich centers of the molecules.

Free Radical Chemistry and Oxidation/Reduction of this compound

Both Sulfamethazine and Trimethoprim are highly susceptible to degradation by various free radicals, making advanced oxidation processes (AOPs) effective for their removal from water.

Sulfamethazine (SMZ) Radical Reactions:

Hydroxyl Radicals (HO•): A major contributor to SMZ degradation. Absolute rate constants for hydroxyl radical oxidation of sulfamethazine are reported as (8.3 ± 0.8) × 10⁹ M⁻¹s⁻¹. mdpi.comnih.govcapes.gov.br Hydroxyl radical attack is expected to lead to hydroxylation of the benzene ring and eventual ring opening. acs.org

Superoxide (B77818) Radicals (O₂•⁻) and Holes (h⁺): Identified as dominant oxidative species in some photocatalytic degradation processes. rsc.orgcjcatal.com

Peroxymonosulfate (PMS): SMZ can be transformed by PMS, even without activators, primarily through oxidation of the aniline moiety, leading to nitration. nih.gov

Trimethoprim (TMP) Radical Reactions:

Hydroxyl Radicals (HO•): Crucial for TMP degradation in various AOPs, including photo-Fenton, UV/chlorine, and UV/persulfate. mdpi.comnih.govmdpi.comnih.govtandfonline.comnih.govresearchgate.netmdpi.comresearchgate.net

Reactive Chlorine Species (RCS): In UV/chlorine processes, species like ClO• radical are major reactants responsible for TMP degradation, alongside HO• and Cl•. tandfonline.commdpi.com

Sulfate Radicals (SO₄•⁻): Play a dominant role in UV-activated persulfate systems for TMP degradation. nih.govresearchgate.net

Hydrated Electrons (e⁻aq): TMP also undergoes reductive degradation by hydrated electrons, with reaction rates of (13.6 ± 0.01) × 10⁹ M⁻¹s⁻¹. nih.gov

Illustrative Oxidation/Reduction Potentials and Reactivity

Compound Oxidant/Reductant Reaction Rate Constant (M⁻¹s⁻¹) Primary Reaction Site Reference
SMZ HO• (8.3 ± 0.8) × 10⁹ Benzene ring nih.govcapes.gov.br
TMP HO• 8.66 × 10⁹ Trimethoxybenzene nih.gov
TMP ¹O₂ (3.2 ± 0.2) × 10⁶ Pyrimidine nih.gov
TMP e⁻aq (13.6 ± 0.01) × 10⁹ - nih.gov

Photochemical Reactions and Photo-Degradation Mechanisms of this compound

Both Sulfamethazine and Trimethoprim are susceptible to photodegradation, which can occur directly under UV or simulated solar irradiation, or indirectly through the generation of reactive species.

Sulfamethazine (SMZ) Photochemistry:

Direct Photolysis: SMZ is susceptible to direct degradation by sunlight, although its degradation can be imperceptible without photocatalysts. mdpi.comrsc.orgmdpi.com

Photocatalytic Degradation: Highly effective with various photocatalysts like decatungstate anions, ZnO, Bi₂MoO₆, and rGO/Bi composites. mdpi.comrsc.orgcjcatal.comresearchgate.netroyalsocietypublishing.orgnih.govmdpi.com This process typically involves the generation of hydroxyl radicals, superoxide radicals, and holes. mdpi.comrsc.orgcjcatal.com

Photo-Degradation Products: Cleavage of the sulfonamide bond, hydroxylation of the aromatic ring and pyrimidine moiety, and SO₂ extrusion are observed. mdpi.comrsc.org

Trimethoprim (TMP) Photochemistry:

Direct Photolysis: Direct photolysis of TMP is generally slow due to its low quantum yield and molar absorptivity at 254 nm. nih.govresearchgate.net

Indirect Photodegradation: More significant, primarily mediated by reactive species like hydroxyl radicals and singlet oxygen, especially in the presence of natural organic matter (NOM) or photocatalysts (e.g., TiO₂). nih.govmdpi.comnih.govcolab.wsresearchgate.netsci-hub.se

Photo-Degradation Pathways: Involves H-abstraction and HO•-addition reactions. nih.govnih.gov Photochemically catalyzed hydrolysis and oxidation also contribute to its degradation. nih.gov

Illustrative Photodegradation Efficiency

Compound Photodegradation System Degradation Efficiency Time Reference
SMZ rGO/Bi (5%) + Solar 100% 2 h mdpi.com
SMZ ZnO (T-ZnO) + UV 86% (TOC elimination) 12 h researchgate.netroyalsocietypublishing.org
TMP TiO₂ Film + Simulated Solar Complete degradation < 3 h mdpi.comcolab.wsresearchgate.net

Interactions of this compound with Model Chemical Systems

The interactions of Sulfamethazine and Trimethoprim with various model chemical systems, such as metal ions, acids, and bases, are crucial for understanding their environmental behavior and stability.

Sulfamethazine (SMZ) Interactions:

Metal Ions: SMZ can form complexes with heavy metal ions like Cd(II) and Pb(II), influencing its adsorption onto surfaces like activated carbon. researchgate.netresearchgate.net This complexation can alter the migration and transformation behavior of both the antibiotic and the metal. researchgate.net SMZ has functional groups (e.g., -NH₂, -OH) that can coordinate with metal ions. nih.gov However, some studies indicate no significant interaction with Ni(II), Cu(II), and Zn(II) under certain conditions. bohrium.com

Acids and Bases (pH effects): The ionization state of SMZ is highly dependent on pH. At pH < 5.0, the cationic form (-NH₃⁺) can strongly interact electrostatically with negatively charged surfaces. nih.gov At neutral pH, it exists mainly as neutral particles and negative ions. nih.gov pH also influences degradation kinetics. mdpi.com

Trimethoprim (TMP) Interactions:

Metal Ions: TMP readily forms complexes with a wide range of transition metal ions, including Ag(I), Zn(II), Cd(II), Hg(II), Ni(II), Fe(III), Au(III), Pt(IV), Pd(II), Cu(II), Co(II), and Mn(II). mdpi.comekb.egscispace.comajol.infotandfonline.com TMP can act as a monodentate ligand (e.g., through the 4-NH₂ group or pyrimidine N1) or a bidentate ligand (through two NH₂ groups or pyrimidine nitrogens). mdpi.comekb.egscispace.comajol.infotandfonline.com These metal complexes often exhibit enhanced or altered biological properties. ajol.info

Acids and Bases (pH effects): The pH significantly impacts TMP's ionization state and photocatalytic degradation. The pKₐ value of TMP is approximately 7.10. mdpi.com At pH < pKₐ, TMP is predominantly in its cationic form, while at pH > pKₐ, the neutral form dominates. mdpi.com pH also influences the degradation rate in processes like photo-Fenton and UV/chlorine. mdpi.commdpi.com Low pH can reduce the stability of H₂O₂ in Fenton reactions, affecting radical formation. mdpi.com

Other Chemical Species: Interactions with bicarbonate/carbonate ions and chloride ions can slightly reduce TMP degradation rates by scavenging reactive radicals. nih.govresearchgate.netmdpi.com Natural organic matter (NOM) can also inhibit degradation. tandfonline.comnih.govresearchgate.netmdpi.com

Theoretical and Computational Chemistry of Poteseptyl

Quantum Chemical Calculations of Poteseptyl Electronic Structure and Properties

Quantum chemical calculations are fundamental for understanding the electronic structure of molecules, which dictates their chemical and physical properties. northwestern.eduwikipedia.orgnasa.gov By solving approximations to the electronic Schrödinger equation, these methods can predict a wide array of molecular characteristics. wikipedia.orgwikipedia.org

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method that investigates the electronic structure of systems by focusing on the electron density rather than the complex many-electron wavefunction. wikipedia.orgnih.gov For this compound, DFT studies would be employed to optimize its molecular geometry, determine its ground-state energy, and analyze its electronic properties. nih.gov

Typical DFT calculations on this compound would involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in this compound by minimizing its total energy. This provides precise bond lengths, bond angles, and dihedral angles.

Vibrational Frequencies: Calculating the vibrational modes of this compound, which can be used to confirm if the optimized geometry corresponds to a true energy minimum (no imaginary frequencies) and to predict its infrared (IR) and Raman spectra.

Frontier Molecular Orbitals (FMOs): Analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and spatial distributions. The energy gap between HOMO and LUMO provides insights into the molecule's electronic excitation properties and chemical reactivity, with a smaller gap often indicating higher reactivity. northwestern.edugithub.io

Electrostatic Potential (ESP) Surface: Mapping the electron density distribution to identify regions of positive and negative electrostatic potential, which are indicative of sites prone to nucleophilic or electrophilic attack.

Illustrative DFT Calculation Results for this compound

PropertyValue (Hypothetical)UnitComputational Method (Example)Basis Set (Example)
Ground State Energy-1234.5678HartreeB3LYP6-31G(d,p)
Dipole Moment2.85DebyeB3LYP6-31G(d,p)
HOMO Energy-5.89eVB3LYP6-31G(d,p)
LUMO Energy-1.23eVB3LYP6-31G(d,p)
HOMO-LUMO Gap4.66eVB3LYP6-31G(d,p)
C-C Bond Length (avg.)1.40ÅB3LYP6-31G(d,p)
N-H Bond Length (avg.)1.02ÅB3LYP6-31G(d,p)
Most Intense IR Frequency1720cm⁻¹B3LYP6-31G(d,p)

Ab initio methods, meaning "from first principles," are a class of quantum chemistry techniques that aim to solve the electronic Schrödinger equation using only fundamental physical constants and the atomic composition as input, without empirical parameters. wikipedia.orgdtic.mil These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., MP2, CCSD(T)), provide more accurate descriptions of electron correlation compared to basic DFT, albeit at a higher computational cost. wikipedia.orggithub.io

For this compound, ab initio calculations would be utilized to:

Refine Electronic Structure: Obtain a more precise description of the electron density and molecular orbitals, particularly important for systems with complex electronic interactions or highly correlated electrons. researchgate.net

Molecular Orbital Visualization: Generate and visualize the spatial distribution of specific molecular orbitals beyond just HOMO and LUMO, providing deeper insights into bonding patterns, lone pairs, and potential reactive sites. researchgate.net

Excited State Properties: Investigate the electronic excited states of this compound, which are crucial for understanding its spectroscopic behavior (e.g., UV-Vis absorption, fluorescence). Time-Dependent DFT (TD-DFT) is often used for this purpose, building upon DFT principles. nih.gov

Basis Set Effects: Evaluate the impact of different basis sets (mathematical functions used to describe atomic orbitals) on the calculated properties, ensuring the chosen level of theory provides a balance between accuracy and computational feasibility. github.io

Illustrative Ab Initio Calculation Results for this compound

PropertyValue (Hypothetical)UnitComputational Method (Example)Basis Set (Example)
Total Electronic Energy (HF)-1230.1234HartreeHartree-Fockcc-pVDZ
Total Electronic Energy (MP2)-1235.6789HartreeMP2cc-pVDZ
Orbital Energy (HOMO-1)-10.50eVHartree-Fockcc-pVDZ
Orbital Energy (LUMO+1)-0.80eVHartree-Fockcc-pVDZ
Natural Population Analysis (NPA) Charge on Atom X-0.35eMP2cc-pVDZ

Molecular Dynamics Simulations of this compound Conformations and Interactions

Molecular Dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time, providing insights into their dynamic behavior, conformational changes, and intermolecular interactions. nih.govresearchgate.net Unlike static quantum chemical calculations, MD allows for the exploration of a molecule's conformational landscape and its interactions with a surrounding environment (e.g., solvent, other molecules). nih.govbiorxiv.orgmdpi.com

For this compound, MD simulations would be critical for:

Conformational Sampling: Identifying stable and transient conformations of this compound, especially if it possesses rotational flexibility around single bonds. This helps understand its preferred shapes and how it might adapt in different environments.

Conformational Stability: Assessing the relative stabilities of different conformers and the energy barriers between them, which can influence a molecule's reactivity and binding properties.

Intermolecular Interactions: Studying how this compound interacts with other molecules, such as solvent molecules or potential binding partners. This includes analyzing hydrogen bonding, van der Waals forces, and electrostatic interactions. nih.gov

Temperature Effects: Simulating this compound's behavior at various temperatures to understand its thermal stability and how its dynamics change with kinetic energy.

Solvent Effects: Investigating the influence of different solvents on this compound's conformation and interactions, providing a more realistic picture of its behavior in solution.

Illustrative Molecular Dynamics Simulation Findings for this compound

ParameterValue (Hypothetical)UnitSimulation Details (Example)
RMSD (backbone, 100 ns)0.85ÅNPT ensemble, 300 K, Water solvent
Radius of Gyration (avg.)5.20ÅNPT ensemble, 300 K, Water solvent
Number of H-bonds (avg. with water)4.7-NPT ensemble, 300 K, Water solvent
Conformational State 1 Population65%%Conformational analysis, 100 ns
Conformational State 2 Population30%%Conformational analysis, 100 ns
Intermolecular Interaction Energy (with a model molecule)-25.3kcal/molMM-GBSA/PBSA analysis

Prediction of this compound Reactivity and Reaction Pathways (In Silico)

Predicting chemical reactivity and elucidating reaction pathways in silico is a cornerstone of computational chemistry, allowing researchers to understand reaction mechanisms and anticipate reaction outcomes. mmlpi.chschrodinger.com For this compound, this involves identifying potential reaction sites, determining activation energies, and mapping out the step-by-step transformation during a chemical reaction.

Key aspects of reactivity prediction for this compound would include:

Transition State Search: Locating the high-energy transition states that connect reactants to products. This involves sophisticated optimization algorithms to find saddle points on the potential energy surface.

Activation Energy Calculation: Determining the energy difference between the reactants and the transition state, which is directly related to the reaction rate. Lower activation energies indicate faster reactions.

Reaction Energy Calculation: Computing the energy difference between reactants and products, indicating whether a reaction is exothermic or endothermic.

Reaction Pathway Elucidation: Mapping the entire reaction coordinate, from reactants through transition states to products, providing a detailed mechanistic understanding. rsc.org This can involve intrinsic reaction coordinate (IRC) calculations.

Selectivity Prediction: For reactions with multiple possible pathways, computational methods can predict the most favorable pathway (e.g., chemo-, regio-, or stereoselectivity) by comparing activation energies of competing reactions. schrodinger.com

Illustrative In Silico Reactivity Prediction for this compound

Reaction Pathway (Hypothetical)Activation Energy (Ea)Reaction Energy (ΔE)UnitComputational Method (Example)
Pathway A (e.g., Electrophilic Attack)15.2-8.7kcal/molDFT (B3LYP/6-31G(d,p))
Pathway B (e.g., Nucleophilic Attack)22.1-3.2kcal/molDFT (B3LYP/6-31G(d,p))
Isomerization X to Y10.5-1.5kcal/molDFT (B3LYP/6-31G(d,p))

Machine Learning and Artificial Intelligence Applications in this compound Chemical Research

Potential applications of ML/AI in this compound research include:

Property Prediction: Training ML models on existing databases of chemical compounds and their properties to predict various characteristics of this compound (e.g., solubility, boiling point, spectroscopic features) without explicit quantum chemical calculations for every property. chemcopilot.comnfdi4chem.de

Virtual Screening: If this compound is envisioned for a specific application (e.g., binding to a target), ML models can rapidly screen vast numbers of hypothetical this compound derivatives to identify those with desired properties or binding affinities.

Accelerated Simulations: Developing ML potentials that can mimic the accuracy of quantum mechanical calculations but at a significantly reduced computational cost, enabling longer and larger-scale molecular dynamics simulations of this compound.

Retrosynthesis and Synthesis Planning: AI algorithms can analyze known reaction patterns and predict potential synthetic routes to this compound or its derivatives, aiding in future experimental synthesis. acs.orgacs.org

Reaction Outcome Prediction: Machine learning models can predict the likely products and yields of reactions involving this compound, given specific reaction conditions. acs.org

Structure-Property Relationships of this compound (Purely Chemical Context)

Structure-property relationships (SPRs) are a central concept in chemistry, asserting that the macroscopic and microscopic properties of a substance are inherently determined by its molecular structure. umass.eduubc.cawikipedia.orgnih.gov In the purely chemical context of this compound, computational studies would be instrumental in establishing these relationships.

By systematically varying the structural features of this compound (e.g., introducing different functional groups, changing bond lengths or angles, altering stereochemistry) and performing the quantum chemical and molecular dynamics calculations described above, researchers can:

Identify Key Structural Motifs: Determine which parts of the this compound molecule are most influential in dictating specific properties (e.g., electron density distribution, reactivity, conformational flexibility).

Correlate Structural Changes with Property Variations: Quantify how small structural modifications lead to changes in calculated properties like energy, dipole moment, or vibrational frequencies. For instance, understanding how the addition of an electron-donating group affects the HOMO energy or how increasing steric bulk impacts conformational preferences.

Predict Properties of Analogues: Once robust SPRs are established, they can be used to predict the properties of unstudied this compound analogues, guiding the synthesis of compounds with desired characteristics.

Illustrative Structure-Property Relationship Analysis for this compound Derivatives

Derivative (Hypothetical)Structural Modification (Example)HOMO Energy (eV)Dipole Moment (Debye)Reactivity Trend (Hypothetical)
This compound-AParent Compound-5.892.85Baseline reactivity
This compound-BElectron-donating group added-5.503.10Increased nucleophilicity
This compound-CElectron-withdrawing group added-6.202.50Decreased nucleophilicity
This compound-DConformational constraint-5.922.90Altered reaction selectivity

Derivatization and Analogues of Poteseptyl: a Chemical Perspective

Design and Synthesis of Novel Derivatives for Mechanistic Probes

The development of derivatives of both Sulfamethazine (B1682506) and Trimethoprim (B1683648) is crucial for creating mechanistic probes. These probes are essential tools for studying metabolic pathways, understanding drug-target interactions, and elucidating mechanisms of action and resistance.

Sulfamethazine Derivatives: The Sulfamethazine molecule offers several sites for chemical modification, primarily the aniline (B41778) amine group (N4) and the sulfonamide amine group (N1). A common strategy involves the diazotization of the N4-amino group to form a diazonium salt. This reactive intermediate can then be coupled with various aromatic compounds, such as N-substituted anilines, in acetic acid to produce a series of azo-dyes. These colored derivatives can be valuable for analytical and binding studies.

Another significant synthetic route is the formation of Schiff bases. This is achieved by condensing the N4-amino group of Sulfamethazine with various aldehydes and ketones. For instance, reacting Sulfamethazine with 2-hydroxy-1-naphthaldehyde in ethanol (B145695) results in the formation of a novel Schiff base ligand, N-(4,6-dimethylpyrimidin-2-yl)-4-(((2-hydroxynaphthalen-1-yl)methylene)amino)benzenesulfonamide. Such derivatives, which can form complexes with transition metals, serve as probes for studying drug action mechanisms due to their multiple potential donor sites for coordination.

Trimethoprim Derivatives: Trimethoprim is a selective inhibitor of bacterial dihydrofolate reductase (DHFR). Its derivatives are often designed as probes to explore the active site of this enzyme. The 2,4-diaminopyrimidine (B92962) ring and the trimethoxybenzyl moiety are the key pharmacophores.

One approach is the synthesis of analogues containing amide bonds. These are designed to probe interactions within the DHFR active site, potentially forming additional hydrogen bonds that mimic substrate binding. Molecular docking studies of these amide-containing analogues help in understanding their affinity and orientation within the enzyme's active site. Another strategy involves the nucleophilic addition of Trimethoprim to reagents like gallic chloride to create new ligands. These derivatives can then be complexed with metal ions such as Fe(III) and Cu(II) to probe the electronic and structural requirements of ligand-protein binding.

Systematic Structural Modifications and Their Impact on Poteseptyl Reactivity

Systematic modifications to the core structures of Sulfamethazine and Trimethoprim have profound effects on their chemical reactivity, solubility, and electronic properties.

Impact of Modifications on Sulfamethazine: The reactivity of the Sulfamethazine molecule is heavily influenced by substituents on the benzene (B151609) ring and the pyrimidine (B1678525) ring. The minimal structural requirements for the antibacterial action of sulfonamides include the sulfur atom being directly linked to the benzene ring and the essential nature of the para-NH2 group (N4).

Substitutions on the amide NH2 group (N1) by heterocyclic aromatic nuclei are known to yield highly potent compounds. The nature of the heterocyclic ring alters the pKa of the sulfonamide, which in turn affects its solubility and distribution characteristics. Electron-withdrawing groups on the N1-heterocycle generally decrease the pKa, making the sulfonamide more acidic and increasing its solubility in neutral or alkaline conditions. This modification directly impacts the molecule's reactivity in acid-base reactions and its ability to interact with biological targets.

Modification SiteType of ModificationImpact on Chemical Reactivity
N1-Amide Nitrogen Substitution with different heterocyclic ringsAlters the pKa of the sulfonamide group, affecting its acidity and solubility.
N4-Aniline Nitrogen Acetylation or conversion to Schiff baseReduces the basicity of the aniline nitrogen; alters its nucleophilicity and ability to form diazonium salts.
Benzene Ring Introduction of electron-withdrawing/donating groupsModifies the electron density of the entire molecule, impacting the reactivity of the N4-amino group and the acidity of the N1-proton.

Impact of Modifications on Trimethoprim: The chemical reactivity of Trimethoprim is centered on the basicity of the diaminopyrimidine ring and the electronic nature of the trimethoxybenzyl group. The pyrimidine ring's nitrogen atoms (N1 and N3) are key sites for protonation and interaction with the DHFR enzyme.

Modifications to the benzyl ring, such as altering the number or position of the methoxy groups, can influence the molecule's conformation and its van der Waals interactions within the hydrophobic pocket of the DHFR active site. Demethylation of the 4'-methoxy group, for example, results in a hydroxy analogue with different hydrogen bonding capabilities and reactivity. The introduction of an amide bond into Trimethoprim analogues has been shown to increase their affinity towards DHFR, suggesting that this modification enhances binding interactions, a key aspect of its chemical reactivity in a biological context. Furthermore, the 4-amino group on the pyrimidine ring is crucial; its replacement in Schiff base derivatives can lead to a significant loss of activity, indicating its importance in the molecule's chemical interactions.

Modification SiteType of ModificationImpact on Chemical Reactivity
Pyrimidine Ring Replacement of the 4-amino groupLeads to poor or no activity, highlighting its critical role in binding and reactivity.
Benzyl Ring Altering methoxy group positions or demethylationChanges hydrogen bonding potential and van der Waals interactions, affecting binding affinity.
Methylene (B1212753) Bridge Introduction of an amide bondIncreases affinity for the DHFR enzyme by enabling additional hydrogen bond formation.

Functionalization Strategies for this compound

Functionalization refers to the process of adding new functional groups to a molecule to modify its properties. For the components of this compound, these strategies aim to create derivatives with altered reactivity, solubility, or binding characteristics.

Functionalization of Sulfamethazine: The sulfonamide group is a key target for functionalization. Modern synthetic methods allow for the conversion of sulfonamides into sulfonyl radical intermediates. This can be achieved through a metal-free photocatalytic approach, which then allows the combination of the sulfonamide with various alkene fragments in a late-stage functionalization process. This strategy is valuable for creating a diverse library of derivatives from a common precursor.

Another strategy involves the direct C-N bond formation through the oxidative N-functionalization of the primary sulfonamide with aliphatic aldehydes. This method, using a catalytic system of sodium iodide and sodium percarbonate, can produce α-sulfonamido acetals, which are precursors to other valuable derivatives.

Functionalization of Trimethoprim: The pyrimidine ring and its amino groups are primary sites for functionalization. Trimethoprim can act as a bridging bidentate ligand, binding to metal ions via its amino groups and the N1 of the pyrimidine ring. This property is exploited to create a wide range of metal complexes with elements like Zn(II), Cd(II), Ag(I), Fe(III), and Cu(II). These complexes are synthesized to study the coordination chemistry and to create derivatives with novel properties.

Furthermore, the amino groups can be functionalized to create Schiff bases by reacting Trimethoprim with various ketones and aldehydes. These intermediates can then be used to synthesize more complex derivatives, such as tetrazoles. The trimethoxybenzyl moiety can also be modified, for instance, by C7-substitution, to create analogues that probe different regions of the DHFR active site.

Analytical Methodologies for Poteseptyl in Chemical Research

Development and Validation of Chromatographic Methods for Poteseptyl (e.g., HPLC, GC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for the separation and quantification of the components within this compound due to their high resolution, sensitivity, and versatility. Gas Chromatography (GC) also plays a role, though less frequently for these specific compounds without prior derivatization.

High-Performance Liquid Chromatography (HPLC)HPLC is extensively employed for the simultaneous determination of Trimethoprim (B1683648) (TMP) and Sulfamethazine (B1682506) (SMZ), or its closely related analog, Sulfamethoxazole (B1682508) (SMX), in various samples including biological fluids, pharmaceutical formulations, and environmental matrices. Reverse-phase HPLC (RP-HPLC) is the most common mode, utilizing C8 or C18 analytical columns to achieve effective separation based on differences in polarity.

Typical HPLC method development involves optimizing the mobile phase composition, flow rate, column temperature, and detection wavelength. For instance, a common mobile phase might consist of a phosphate (B84403) buffer (e.1 M), acetonitrile (B52724), and methanol, often with a small addition of acetic or formic acid to optimize pH for separation scirp.orgscirp.orgresearchgate.netjptcp.comnih.gov. Detection is predominantly achieved using ultraviolet (UV) detectors, with common wavelengths ranging from 220 nm to 289 nm, tailored to the maximum absorption characteristics of each compound scirp.orgresearchgate.netjptcp.comresearchgate.netresearchgate.netscielo.org.co. Diode array detection (DAD) is also frequently used, allowing for spectral analysis across a range of wavelengths nih.govresearchgate.net.

Table 1: Representative HPLC Parameters for Trimethoprim and Sulfamethazine/Sulfamethoxazole Analysis

Parameter Trimethoprim (TMP) Sulfamethazine (SMZ) / Sulfamethoxazole (SMX) Reference
Column Type C8 or C18 (e.g., ThermoScientific® C18 AcclaimTM120, Waters X-bridge shield C-18, Macherey–Nagel C8) researchgate.netjptcp.comscielo.org.conih.gov C8 or C18 (e.g., ThermoScientific® C18 AcclaimTM120, Waters X-bridge shield C-18, Macherey–Nagel C8) researchgate.netjptcp.comscielo.org.conih.gov researchgate.netjptcp.comscielo.org.conih.gov
Mobile Phase Phosphate buffer (0.1 M) / Acetonitrile / Methanol (65:20:15) with 1ml acetic acid scirp.org Phosphate buffer (0.1 M) / Acetonitrile / Methanol (65:20:15) with 1ml acetic acid scirp.org scirp.org
Acetonitrile–water (45:55 v/v; pH 3.0) researchgate.net Acetonitrile–water (45:55 v/v; pH 3.0) researchgate.net researchgate.net
Potassium hydrogen phosphate / Acetonitrile / Methanol / Water (pH 6.2) nih.gov Potassium hydrogen phosphate / Acetonitrile / Methanol / Water (pH 6.2) nih.gov nih.gov
Buffer pH 5.5 / Methanol (75:25) jptcp.com Buffer pH 5.5 / Methanol (75:25) jptcp.com jptcp.com
Methanol:Water (84:16 v/v; pH 3.0) scielo.org.co Methanol:Water (84:16 v/v; pH 3.0) scielo.org.co scielo.org.co
Flow Rate 1.0 mL/min scirp.orgnih.gov 1.0 mL/min scirp.orgnih.gov scirp.orgnih.gov
0.5 mL/min researchgate.net 0.5 mL/min researchgate.net researchgate.net
1.2 mL/min jptcp.com 1.2 mL/min jptcp.com jptcp.com
0.7 mL/min scielo.org.co 0.7 mL/min scielo.org.co scielo.org.co
Detection Wavelength 225 nm scirp.org, 270 nm researchgate.net, 220 nm jptcp.com, 271 nm scielo.org.co, 230 nm researchgate.net 225 nm scirp.org, 268 nm researchgate.net, 265 nm scielo.org.co, 264 nm researchgate.net scirp.orgresearchgate.netjptcp.comresearchgate.netscielo.org.co
Retention Time (min) ~3.7 (plasma) scirp.org, ~2.9 (oral suspension) jptcp.com, 5 (plasma) nih.gov, 6.8 (plasma) scirp.org ~2.2 (oral suspension) jptcp.com, 9 (plasma) nih.gov scirp.orgjptcp.comnih.gov
Linearity Range 0.25-5 µg/mL scirp.org, 1.0-7.0 µg/mL researchgate.net, 3.0-9.0 µg/mL scielo.org.co 5-100 µg/mL scirp.org, 5.0-35.0 µg/mL researchgate.net, 15.0-45.0 µg/mL scielo.org.co scirp.orgresearchgate.netscielo.org.co
LOD 0.2-0.25 µg/mL scirp.org, 0.15 µg/L researchgate.net, 1.0 ng/g embrapa.br 3-5 µg/mL scirp.org, 0.25 µg/L researchgate.net, 1.0 ng/g embrapa.br scirp.orgresearchgate.netembrapa.br
LOQ 0.50 µg/L researchgate.net, 5.0 ng/g embrapa.br 0.80 µg/L researchgate.net, 5.0 ng/g embrapa.br researchgate.netembrapa.br
Internal Standard Sulfamethazine scirp.org, Antipyrine nih.gov, Sulfadoxine-d3 nih.gov Sulfamethazine scirp.org, Antipyrine nih.gov, Sulfadoxine-d3 nih.gov scirp.orgnih.govnih.gov

Method validation, following guidelines such as ICH, is critical to ensure reliability. Key validation parameters include linearity, precision (intra-day and inter-day variability), accuracy (recovery), selectivity, limits of detection (LOD), and limits of quantification (LOQ) scirp.orgscirp.orgresearchgate.netjptcp.comnih.govresearchgate.netembrapa.brnih.gov. For example, a method for simultaneous determination of Trimethoprim and Sulfamethoxazole in human plasma showed linearity over 0.25 to 5 μg/mL for Trimethoprim and 5 to 100 μg/mL for Sulfamethoxazole, with precision within 15% for both compounds scirp.org. Recoveries typically range from 75% to over 100%, demonstrating good accuracy nih.govembrapa.bracs.orgnih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers enhanced sensitivity and specificity, particularly valuable for complex matrices like animal feed or environmental water samples where low concentrations and potential interferences are a concern nih.govresearchgate.netembrapa.brafricanfoodsafetynetwork.org. This technique allows for the simultaneous analysis of multiple antibacterial substances, including Trimethoprim and various sulfonamides, with high selectivity and robust validation parameters nih.gov.

Advanced Electrophoretic Techniques for this compound Separation and Analysis

Capillary Electrophoresis (CE) techniques offer advantages such as rapid analysis, low sample and reagent consumption, and high separation efficiency, making them valuable alternatives or complements to chromatography for this compound analysis.

Microfluidic ElectrophoresisAdvances in microfluidic CE systems have enabled even faster and more portable analyses. These systems can separate sulfonamides, including sulfamethazine, in complex matrices like milk and chicken muscle extracts within one minute, offering low LOD values and potential for rapid screeningmdpi.com.

Table 2: Representative Electrophoretic Parameters for Trimethoprim and Sulfamethoxazole Analysis

Parameter Trimethoprim (TMP) Sulfamethoxazole (SMX) Reference
Technique Capillary Zone Electrophoresis (CZE) nih.govresearchgate.net Capillary Zone Electrophoresis (CZE) nih.govresearchgate.net nih.govresearchgate.net
Detection Capacitively Coupled Contactless Conductivity Detection (C4D) researchgate.net, UV (220 nm) nih.gov Capacitively Coupled Contactless Conductivity Detection (C4D) researchgate.net, UV (220 nm) nih.gov nih.govresearchgate.net
Electrolyte/Buffer pH 3.0 buffer solution with acetonitrile (30:70, v/v) researchgate.net pH 3.0 buffer solution with acetonitrile (30:70, v/v) researchgate.net researchgate.net
15 mM phosphate buffer (pH 6.2) nih.gov 15 mM phosphate buffer (pH 6.2) nih.gov nih.gov
Linear Range 12.5-200 μmol·L⁻¹ researchgate.net, 0.5-40.0 μg/mL researchgate.net 12.5-200 μmol·L⁻¹ researchgate.net, 1.0-100.0 μg/mL researchgate.net researchgate.net
LOD 1.1 μmol·L⁻¹ researchgate.net, 0.18 μg/mL researchgate.net, 2.00 μg/mL nih.gov 3.3 μmol·L⁻¹ researchgate.net, 0.05 μg/mL researchgate.net, 10.00 μg/mL nih.gov nih.govresearchgate.net
Run Time 2.6 min researchgate.net, 8.0 min nih.gov 2.6 min researchgate.net, 8.0 min nih.gov nih.govresearchgate.net
Recovery >99% (plasma) nih.gov >99% (plasma) nih.gov nih.gov

Novel Sensor Development for this compound Detection in Research Contexts

The development of novel sensors for this compound components focuses on rapid, cost-effective, and on-site detection, particularly relevant for environmental monitoring and quick screening. Electrochemical sensors are at the forefront of this research.

Electrochemical SensorsElectrochemical sensors measure changes in electrical properties (potential, current, or impedance) in response to analyte concentration. Various materials and designs have been explored for the simultaneous detection of Trimethoprim and Sulfamethoxazole/Sulfamethazine.

  • Modified Electrodes: Glassy carbon electrodes (GCEs) modified with nanomaterials such as graphene and ZnO nanorods, or Fe3O4 and multi-walled carbon nanotube (MWCNT) nanoparticles, have shown promise mdpi.comresearchgate.net. These modifications enhance the electrochemical surface area and catalytic activity, leading to improved sensitivity and lower detection limits. For example, a Fe3O4/MWCNT/GCE sensor exhibited LODs of 1.10 × 10⁻⁸ M for SMX and 2.10 × 10⁻⁸ M for TMP, demonstrating good stability and selectivity researchgate.net.
  • Paper-Based Sensors: Environmentally friendly and inexpensive paper-based electrochemical sensors, often incorporating reduced graphene nanoribbons (rGNR), are being developed for simultaneous detection in real water samples researchgate.net. These sensors can display linear responses over specific concentration ranges (e.g., 1 μmol L⁻¹ to 10 μmol L⁻¹ for both antibiotics) with low detection limits (0.09 μmol L⁻¹ for SMX and 0.04 μmol L⁻¹ for TMP) and good reproducibility researchgate.net.
  • Detection Principles: These sensors often utilize techniques such as cyclic voltammetry, differential pulse voltammetry, chronoamperometry, and electrochemical impedance spectroscopy to characterize and quantify the compounds mdpi.comresearchgate.net.
  • Table 3: Examples of Novel Sensor Performance for Trimethoprim and Sulfamethoxazole Detection

    Sensor Type / Material Target Analytes Linear Range LOD Application Reference
    Graphene and ZnO Nanorods Modified GCE SMX, TMP Wide linear range mdpi.com Competitive detection limits mdpi.com River water mdpi.com
    Fe3O4/MWCNT/GCE SMX, TMP Not specified, but wide for SMX and TMP researchgate.net 1.10 × 10⁻⁸ M (SMX), 2.10 × 10⁻⁸ M (TMP) researchgate.net Not specified researchgate.net
    Paper-based with rGNR SMX, TMP 1 μmol L⁻¹ to 10 μmol L⁻¹ researchgate.net 0.09 μmol L⁻¹ (SMX), 0.04 μmol L⁻¹ (TMP) researchgate.net Water samples researchgate.net

    Quality Control and Purity Assessment Methodologies for Synthesized this compound

    Quality control (QC) and purity assessment are paramount for synthesized this compound (Trimethoprim and Sulfamethazine combination) to ensure its efficacy, safety, and compliance with regulatory standards. These methodologies rely heavily on the validated analytical techniques discussed previously.

  • Impurity Profiling: Identifying and quantifying any related substances, degradation products, or process impurities present in the synthesized material. The high resolving power of HPLC, often coupled with mass spectrometry (LC-MS), is essential for this purpose nih.gov.
  • Peak Purity Analysis: Using DAD or LC-MS, the purity of the Trimethoprim and Sulfamethazine peaks can be assessed to ensure no co-eluting impurities are present.
  • Residual Solvents: While not directly assessed by HPLC for the APIs, GC is commonly used for the determination of residual solvents from the synthesis process.
  • Method Validation Parameters for Quality ControlThe rigorous validation of analytical methods used for QC is essential and typically adheres to international guidelines (e.g., ICH Q2(R1)). Key parameters include:

  • Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components scirp.orgresearchgate.netjptcp.comnih.gov.
  • Linearity: Demonstrating that the analytical method produces results that are directly proportional to the concentration of the analyte within a defined range scirp.orgresearchgate.netjptcp.comnih.govresearchgate.netembrapa.brnih.govresearchgate.net.
  • Accuracy: The closeness of agreement between the value found and the accepted true value scirp.orgscirp.orgresearchgate.netnih.govembrapa.brnih.gov. This is often expressed as recovery percentage.
  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day variability, different analysts, different equipment) scirp.orgscirp.orgresearchgate.netnih.govembrapa.brnih.gov.
  • Detection Limit (LOD): The lowest concentration of analyte in a sample that can be detected, but not necessarily quantified scirp.orgnih.govresearchgate.netembrapa.brresearchgate.netresearchgate.netresearchgate.net.
  • Quantification Limit (LOQ): The lowest concentration of analyte in a sample that can be determined with acceptable precision and accuracy scirp.orgnih.govnih.govresearchgate.netembrapa.brnih.gov.
  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters researchgate.netjptcp.com.
  • By systematically applying these methodologies, researchers and manufacturers can ensure the consistent quality and chemical integrity of this compound.

    Environmental Chemical Transformations and Fate of Poteseptyl Academic/theoretical

    Biotransformation Pathways of Poteseptyl in Model Chemical/Biological Systems

    The biotransformation of sulfamethazine (B1682506) in the environment is primarily mediated by microorganisms in soil and water. While it is not considered readily biodegradable, various microbial communities have demonstrated the capacity to transform it.

    The primary biotransformation pathway identified in numerous studies is N-acetylation, resulting in the formation of N4-acetylsulfamethazine. This metabolite is often found alongside the parent compound in environmental samples and animal excreta. Other microbial transformations include hydroxylation of the pyrimidine (B1678525) ring or the benzene (B151609) ring, and cleavage of the bond between the benzene ring and the sulfur atom, leading to the formation of sulfanilic acid and 4-amino-N-(4,6-dimethylpyrimidin-2-yl)aniline. The rate and extent of biotransformation are dependent on various factors, including the specific microbial populations present, nutrient availability, and redox conditions. For instance, the presence of liquid swine manure has been shown to decrease the persistence of sulfamethazine in soil, likely due to higher microbial activity.

    Sorption, Leaching, and Transport Phenomena of this compound in Geochemical Systems (Theoretical)

    The mobility and transport of sulfamethazine in the environment are largely governed by its sorption behavior to soil and sediment particles. Sorption is the process by which a chemical substance adheres to a solid surface.

    Sulfamethazine generally exhibits weak to moderate sorption to soils, which makes it relatively mobile. Its sorption is strongly influenced by soil pH and organic carbon content. As an amphoteric compound with two pKa values, its charge varies with pH, affecting its interaction with soil surfaces. Sorption is typically higher in soils with lower pH and higher organic carbon content. The Freundlich isotherm model is often used to describe its sorption behavior. researchgate.net Due to its mobility, sulfamethazine has the potential to leach from agricultural fields into groundwater and be transported via surface runoff into rivers and streams, particularly after manure application.

    Table 2: Soil Sorption Coefficients for Sulfonamides
    CompoundSoil TypeSorption Coefficient (Kd in L/kg)Reference
    SulfamethazineVarious0.9 - 3.5(Tolls, 2001)
    SulfachloropyridazineSoil and soil/slurry mixtures0.9 - 1.8(Boxall et al., 2002)

    Characterization of this compound Degradation Products (Chemical Structures)

    The degradation of sulfamethazine through abiotic and biotic pathways results in the formation of various transformation products. Identifying these products is key to understanding the complete environmental fate of the parent compound.

    Photodegradation Products: Photolysis can lead to the cleavage of the S-N bond, extrusion of SO₂, and modifications to the aniline (B41778) and pyrimidine rings. Liquid chromatography-mass spectrometry (LC-MS/MS) has been used to identify several photoproducts based on their mass-to-charge (m/z) ratios. Some proposed pathways involve hydroxylation and the cleavage of the sulfonamide bond.

    Biotransformation Products: The most commonly identified biotransformation product is N4-acetylsulfamethazine. Other microbially-mediated reactions can yield products such as 4-aminobenzenesulfonic acid (sulfanilic acid) and 2-amino-4,6-dimethylpyrimidine (B23340). More complex pathways involving hydroxylation and subsequent ring cleavage have also been proposed.

    The structures of some key degradation products are presented below.

    Table 3: Key Compounds Mentioned
    Compound NameChemical FormulaMolecular WeightStructure
    This compound (Sulfamethazine/Sulfadimidine)C₁₂H₁₄N₄O₂S278.33 g/molSulfamethazine Structure
    N4-AcetylsulfamethazineC₁₄H₁₆N₄O₃S320.37 g/molN4-Acetylsulfamethazine Structure
    Sulfanilic acidC₆H₇NO₃S173.19 g/molSulfanilic acid Structure
    2-Amino-4,6-dimethylpyrimidineC₆H₉N₃123.16 g/mol2-Amino-4,6-dimethylpyrimidine Structure

    Future Directions and Challenges in Poteseptyl Chemical Research

    Emerging Technologies for Poteseptyl Synthesis and Characterization

    Advancements in synthetic chemistry and analytical techniques are crucial for a deeper understanding and controlled manipulation of this compound and its constituent compounds.

    Synthesis: The synthesis of complex organic molecules like Trimethoprim (B1683648) and Sulfamethazine (B1682506), the components of this compound, can benefit significantly from emerging green chemistry technologies ijsetpub.comiitj.ac.in. Future research aims to develop more efficient and environmentally benign synthetic routes for these compounds. This includes exploring continuous flow chemistry, which offers advantages in reaction control, reduced waste generation, and enhanced safety compared to batch processes ijsetpub.com. Photocatalysis and electrochemistry represent promising avenues for milder reaction conditions, potentially reducing the need for harsh reagents and minimizing energy consumption pnas.org. Emphasis will be placed on atom-economical reactions, where the maximum number of atoms from starting materials are incorporated into the final product, thereby minimizing waste acs.org. For instance, novel approaches to the Knoevenagel condensation and subsequent cyclization steps for Trimethoprim, or the condensation reactions for Sulfamethazine, could be optimized using these methods chemicalbook.comiarc.frgoogle.comgoogle.comgoogle.com.

    Interdisciplinary Approaches in this compound Chemistry

    Exploring this compound within interdisciplinary frameworks can unlock novel applications and deepen fundamental chemical insights, strictly avoiding any medical or biological contexts.

    This compound in Materials Science: The ability of organic molecules to form co-crystals and supramolecular assemblies presents an exciting avenue for this compound in materials science japsonline.comsaspublishers.comnih.govoup.comacs.org. Research could focus on designing co-crystals of Trimethoprim and Sulfamethazine with non-pharmacological co-formers to engineer materials with tailored physical properties. For example, specific hydrogen bonding motifs or π-stacking interactions within these co-crystals could lead to materials with enhanced thermal stability, altered mechanical properties, or unique optical characteristics japsonline.comsaspublishers.comnih.govacs.org. This research would explore the fundamental principles of crystal engineering to predict and control the solid-state properties of these multi-component systems.

    Table 1 illustrates hypothetical material properties of this compound co-crystals with various non-pharmacological co-formers.

    Co-former (Hypothetical)Co-crystal Stoichiometry (this compound:Co-former)Melting Point (°C)Thermal Stability (Onset of Decomposition, °C)Hardness (Mohs Scale)
    1,4-Benzenedicarboxylic acid1:12152802.5
    Resorcinol1:21982652.0
    Pyrogallol2:12052702.2

    This compound in Catalysis: The nitrogen and sulfur atoms present in the molecular structures of Trimethoprim and Sulfamethazine suggest a potential for their exploration as ligands in metal catalysis or as organocatalysts. Future research could investigate their ability to coordinate with transition metals to form novel catalytic complexes capable of mediating organic transformations, such as C-H activation, asymmetric synthesis, or specific bond formations bohrium.com. Alternatively, their inherent basicity or hydrogen-bonding capabilities could be leveraged in organocatalytic systems for reactions like aldol (B89426) condensations or Michael additions, focusing solely on their chemical reactivity and selectivity in non-biological contexts.

    This compound in Theoretical Physics/Computational Chemistry: Computational studies are indispensable for understanding the complex behavior of this compound at the molecular level bohrium.commdpi.comcsustan.eduacs.orgucl.ac.uk. Quantum chemical calculations (e.g., Density Functional Theory, DFT) can provide insights into the electronic structure, reactivity, and intermolecular interactions within the Trimethoprim-Sulfamethazine mixture and its potential co-crystals bohrium.comcsustan.eduacs.org. Molecular dynamics simulations can model crystal packing, predict polymorphic forms, and investigate the dynamics of molecular interactions in the solid state or in solution mdpi.comacs.org. These computational approaches can guide the rational design of new synthetic strategies, predict novel solid forms with desired properties, and elucidate complex reaction mechanisms without experimental limitations ucl.ac.uk.

    Sustainable Chemistry and Circular Economy Concepts for this compound

    Integrating principles of sustainable chemistry and circular economy into the research and production of this compound and its components is a critical future direction ijsetpub.comiitj.ac.in.

    Green Synthesis Routes: Efforts will focus on developing greener synthetic pathways for Trimethoprim and Sulfamethazine. This includes exploring solvent-free reactions or reactions in benign solvents (e.g., water, ionic liquids, deep eutectic solvents) to reduce the environmental impact associated with traditional organic solvents ijsetpub.comiitj.ac.inpnas.orgacs.org. Utilizing renewable feedstocks where chemically feasible and designing catalysts that are easily separable and recyclable are also key objectives ijsetpub.com. The aim is to minimize the environmental footprint throughout the entire synthesis process.

    Waste Reduction and Resource Efficiency: Future research will emphasize strategies to minimize by-products and maximize atom economy in the synthesis of this compound's components acs.org. This involves optimizing reaction conditions to reduce energy consumption, exploring the use of catalysts that enable higher selectivity and fewer purification steps, and investigating methods for the recycling or repurposing of any unavoidable synthesis by-products or spent catalysts. The goal is to move towards a more resource-efficient production cycle.

    Lifecycle Assessment: A comprehensive lifecycle assessment (LCA) approach will be crucial to evaluate the environmental impact of this compound's production from raw material extraction to end-of-life. This holistic assessment can identify hotspots for environmental improvement, guiding research towards more sustainable manufacturing processes and contributing to a circular economy model where resources are kept in use for as long as possible.

    Addressing Complexities in this compound Chemical Systems

    The multi-component nature of this compound presents inherent complexities that require dedicated research efforts.

    Polymorphism and Co-crystallization Challenges: Both Trimethoprim and Sulfamethazine, as organic compounds, can exhibit polymorphism, meaning they can exist in multiple crystalline forms with different physical properties saspublishers.comnih.gov. The formation of a stable and well-defined co-crystal of these two components, or with other co-formers, adds another layer of complexity japsonline.comsaspublishers.comnih.gov. Future research will focus on understanding the factors governing polymorph and co-crystal formation, including solvent effects, temperature, and stoichiometry, to control the solid-state properties of this compound. Challenges include predicting and isolating desired co-crystalline forms and ensuring their long-term physical stability.

    Mixture Stability and Homogeneity: Maintaining the chemical and physical stability of a multi-component system like this compound is a significant challenge. Research will investigate potential degradation pathways of each component within the mixture and their interactions, which could lead to chemical changes or phase separation over time. Ensuring consistent homogeneity throughout the material is also critical, requiring advanced mixing and processing techniques.

    Analytical Challenges: The accurate characterization and quantification of individual components within the this compound mixture, especially when present in new solid forms or complex matrices, pose significant analytical challenges. Developing highly sensitive and selective analytical methods, such as advanced chromatographic techniques coupled with mass spectrometry, or sophisticated solid-state analytical methods, will be essential for quality control, research into new material applications, and understanding the behavior of this complex chemical system.

    Q & A

    Q. What meta-analysis frameworks address heterogeneity in this compound’s efficacy across randomized trials?

    • Methodology : Perform a PRISMA-compliant systematic review with random-effects meta-analysis to pool effect sizes. Assess heterogeneity via I² statistics and subgroup analyses (e.g., by dosage or patient demographics). Use GRADE criteria to evaluate evidence quality and publish funnel plots to detect publication bias .

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